molecular formula C15H13NO3 B263315 3-(4-Acetylanilino)benzoic acid

3-(4-Acetylanilino)benzoic acid

Cat. No.: B263315
M. Wt: 255.27 g/mol
InChI Key: WVJCBUXADPESMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylanilino)benzoic acid is a benzoic acid derivative featuring an acetylanilino substituent at the 3-position of the benzene ring. The acetyl group may influence solubility, crystallinity, and biological activity compared to halogenated or hydroxylated analogs.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-acetylanilino)benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(17)11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19)

InChI Key

WVJCBUXADPESMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-acetylanilino)benzoic acid with related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Crystallinity and Molecular Conformation

  • 4-(3-Chloroanilino)benzoic acid (C₁₃H₁₀ClNO₂): Structure: A chloro substituent at the 3-position of the anilino group. Crystal Packing: Forms acid–acid dimers via hydrogen bonds between carboxylic acid groups. The dihedral angle between aromatic rings is 34.66°, indicating significant twisting . Solubility: Likely lower than the acetylated analog due to the hydrophobic chloro group.

Functional Group Impact on Solubility and Extraction

Evidence from emulsion liquid membrane studies highlights how substituents influence extraction efficiency:

  • Benzoic acid : Extracted rapidly (98% in <5 minutes) due to favorable distribution coefficients (logP ~1.87) .
  • Acetic acid : Slower extraction due to lower hydrophobicity (logP ~-0.17) .

Data Table: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) Predicted logP Dihedral Angle (°) Key Applications
3-(4-Acetylanilino)benzoic acid 4-Acetylanilino 271.27 ~2.1* N/A Drug intermediates, crystallography
4-(3-Chloroanilino)benzoic acid 3-Chloroanilino 247.68 ~2.5 34.66 Crystal engineering
Benzoic acid None 122.12 1.87 N/A Organic synthesis, preservatives
Caffeic acid (3,4-dihydroxy derivative) 3,4-Dihydroxy 180.16 1.15 N/A Antioxidants, supplements

*Estimated using group contribution methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.